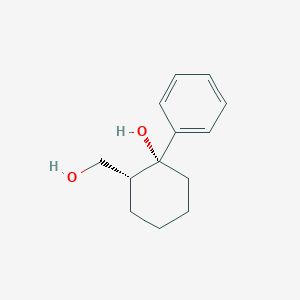

2R-Hydroxymethyl-1R-phenyl-cyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been accomplished by adding Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate . This enzyme is able to hydrolyze the ester bond of the (-)-enantiomer but not the (+)-enantiomer. The (-)-cyclohexanol and the (+)-ester are separated by fractional crystallization and the isolated (+)-ester hydrolyzed to the (+)-cyclohexanol in a separate step .Chemical Reactions Analysis

The enantiomers of this compound are used in organic chemistry as chiral auxiliaries . The enantioselective synthesis was accomplished by adding Pseudomonas fluorescens lipase to racemic trans-2-phenylcyclohexyl chloroacetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2R-Hydroxymethyl-1R-phenyl-cyclohexanol has been explored in various synthesis and chemical reaction studies. For instance, it has been used in the diastereospecific synthesis of rociverine precursors, showcasing its significance in the production of antimuscarinic drugs (Bussolo et al., 1996). Additionally, the compound has been involved in studies exploring catalytic asymmetric hydroformylation, highlighting its utility in enhancing stereoselectivity in chemical reactions (Hayashi et al., 1979).

Pharmaceutical Applications

Research has also delved into the potential pharmaceutical applications of compounds related to this compound. For example, studies have been conducted on the synthesis and conformational analysis of cyclohexane nucleosides, which are structurally similar, to evaluate their antiviral activity (Maurinsh et al., 1997).

Material Science and Catalysis

The compound has also been relevant in material science and catalysis. It's been used in the synthesis of chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids, demonstrating its importance in stereoselective synthesis (Basavaiah & Krishna, 1995). Furthermore, studies on the autoxidation of ethylbenzene have involved similar cyclohexanol structures, contributing to understanding the mechanisms of chemical transformations in industrial processes (Hermans et al., 2007).

Analytical Chemistry

In analytical chemistry, derivatives of cyclohexanol, which are structurally similar to this compound, have been used as internal standards in NMR determinations, highlighting their utility in precise chemical analysis (Zawadzki & Ragauskas, 2001).

Environmental and Green Chemistry

The compound's structural analogs, such as cyclohexanol, have been explored in studies focusing on environmentally friendly chemical processes. For example, research on the selective hydrogenation of phenol to cyclohexanol over various catalysts has implications for sustainable chemistry and industrial applications (Wang et al., 2011).

Eigenschaften

IUPAC Name |

(1R,2R)-2-(hydroxymethyl)-1-phenylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c14-10-12-8-4-5-9-13(12,15)11-6-2-1-3-7-11/h1-3,6-7,12,14-15H,4-5,8-10H2/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPWPCRJAHECSU-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)CO)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)

![7-Pyridin-4-yl-pyrido[2,3-d]pyrimidin-2-ylamine](/img/structure/B6343371.png)